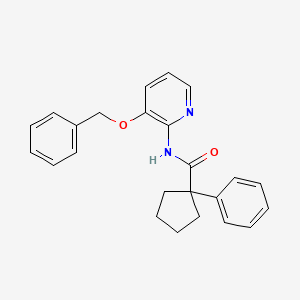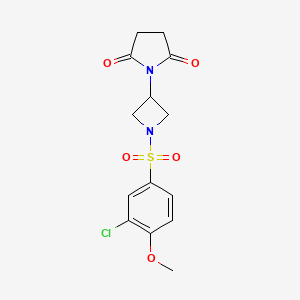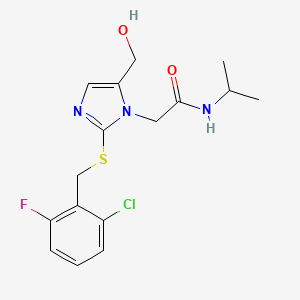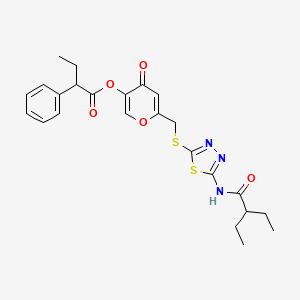![molecular formula C15H24N2O3 B2950303 N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361724-67-4](/img/structure/B2950303.png)
N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential as a therapeutic agent in the treatment of cancer, specifically targeting cancer cells that are dependent on ribosome biogenesis for survival.
Wirkmechanismus
N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to a reduction in ribosome biogenesis and protein synthesis, ultimately leading to cancer cell death. N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide has been shown to selectively target cancer cells that are dependent on ribosome biogenesis, while sparing normal cells.
Biochemical and Physiological Effects:
N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide has been shown to have a number of biochemical and physiological effects, including inhibition of rRNA synthesis, reduction in ribosome biogenesis, and induction of DNA damage response pathways. It has also been shown to activate the p53 tumor suppressor pathway, leading to cancer cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide is its specificity for cancer cells that are dependent on ribosome biogenesis, making it a potential targeted therapy option. However, its mechanism of action may also lead to potential toxicity in normal cells that are dependent on rRNA synthesis. Additionally, N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide has limited solubility in water, which may affect its efficacy in in vivo studies.
Zukünftige Richtungen
Future research on N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide should focus on its potential as a combination therapy option with other chemotherapeutic agents. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide in clinical trials. Other potential future directions include the development of more potent and selective inhibitors of RNA polymerase I transcription, as well as the identification of biomarkers that can predict response to N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide therapy.
Synthesemethoden
The synthesis of N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide involves several steps, including the condensation of 3-cyclobutylmorpholine-4-carboxylic acid with ethyl 2-bromo-2-propenoate, followed by reduction and coupling with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide has been studied extensively in preclinical models of cancer, showing promising results in inhibiting tumor growth and inducing cancer cell death. It has been shown to be effective in targeting cancer cells that are dependent on ribosome biogenesis, which is a hallmark of many cancer types. N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy option.
Eigenschaften
IUPAC Name |
N-[2-(3-cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-3-14(18)16(4-2)10-15(19)17-8-9-20-11-13(17)12-6-5-7-12/h3,12-13H,1,4-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCLIMVJZWDSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCOCC1C2CCC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2950225.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2950226.png)
![1-benzyl-7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2950227.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2950228.png)
![6-Phenyl-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2950229.png)

![3-Tert-butyl-6-[[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2950237.png)

![2-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950242.png)
![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950243.png)